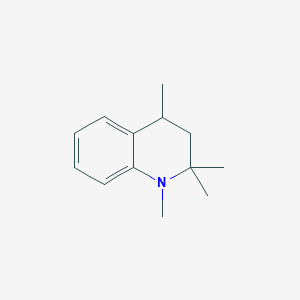

1,2,2,4-tetramethyl-3,4-dihydroquinoline

Übersicht

Beschreibung

1,2,2,4-tetramethyl-3,4-dihydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a quinoline ring system with four methyl groups attached at positions 1, 2, 2, and 4

Vorbereitungsmethoden

1,2,2,4-tetramethyl-3,4-dihydroquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and hydrogen chloride can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1,2,2,4-tetramethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents. These reactions often lead to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include various quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Building Block

TMDHQ serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex quinoline derivatives through various chemical reactions such as oxidation, reduction, and substitution. These derivatives are critical in developing new pharmaceuticals and agrochemicals due to their varied biological activities .

Biological Activities

Research indicates that TMDHQ and its derivatives exhibit notable biological properties. They have been investigated for:

- Antimicrobial Properties : Compounds derived from TMDHQ have shown significant antibacterial and antifungal activities. For instance, certain synthesized derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 1 μg/mL .

- Anticancer Potential : TMDHQ derivatives have been studied for their potential in cancer therapy. Specific compounds displayed promising inhibitory effects on cancer-related kinases (e.g., JAK3 and NPM1-ALK), indicating their potential as therapeutic agents .

Industrial Applications

TMDHQ is also recognized for its utility in various industrial applications:

- Antioxidant in Polymers : It is widely employed as an antioxidant in the production of styrene-butadiene and nitrile-butadiene rubbers. This application helps enhance the durability and longevity of rubber products by preventing oxidative degradation .

- Additive in Lubricants and Fuels : The compound is used as an additive to improve the performance of lubricants and fuels by providing antioxidant properties that enhance stability under operating conditions .

Material Science Innovations

Recent advancements have seen TMDHQ being incorporated into innovative materials:

- Dye-Sensitized Solar Cells : TMDHQ derivatives have been explored as electron donors in novel cyanine dyes for dye-sensitized solar cells. These compounds significantly improve photovoltaic performance by enhancing electron injection efficiencies and reducing charge recombination .

Case Study 1: Antimicrobial Activity

A study synthesized new methyl-(2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate-1,2,3-triazole derivatives from TMDHQ. The results indicated that these compounds exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria, showcasing their potential for developing new antibiotics in response to rising antimicrobial resistance .

Case Study 2: Cancer Therapeutics

In another investigation focusing on TMDHQ derivatives' anticancer properties, several compounds were found to inhibit critical cancer pathways effectively. The study highlighted the potential for these compounds to be developed into targeted therapies for specific cancers, emphasizing the importance of further research into their mechanisms of action .

Wirkmechanismus

The mechanism of action of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1,2,2,4-tetramethyl-3,4-dihydroquinoline can be compared with other similar compounds, such as:

2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound has one less methyl group, which can affect its reactivity and applications.

1,2,3,4-tetrahydroquinoline: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a different arrangement of methyl groups, leading to variations in chemical properties and applications.

The uniqueness of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline lies in its specific methyl group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.

Eigenschaften

IUPAC Name |

1,2,2,4-tetramethyl-3,4-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQAZRQPYXELGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=CC=CC=C12)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557662 | |

| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-26-5 | |

| Record name | 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.